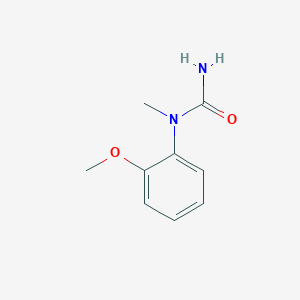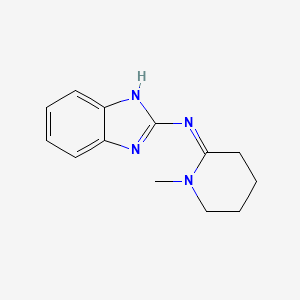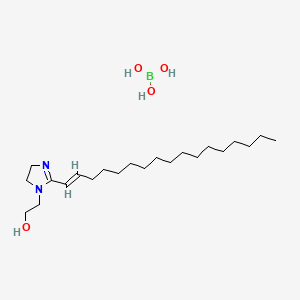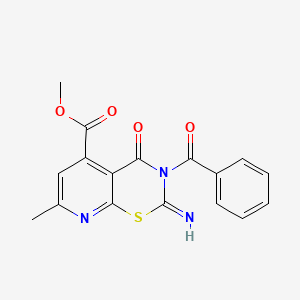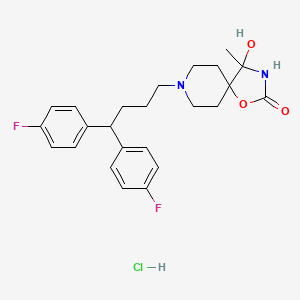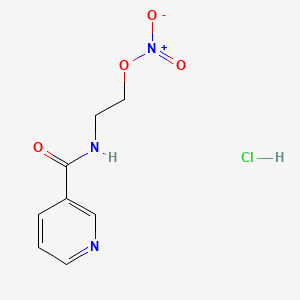
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.6357 g/mol . It is a derivative of nicotinamide, structurally combined with an organic nitrate. This compound is known for its vasodilatory properties, making it significant in medical and pharmaceutical research .
Preparation Methods
The synthesis of N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE involves several steps. One common synthetic route includes the reaction of nicotinamide with 2-chloroethyl nitrate under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitrooxy derivatives.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on cellular processes, particularly those involving nitric oxide signaling.
Medicine: Due to its vasodilatory properties, it is researched for potential therapeutic applications in cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE involves its role as a potassium-channel opener and nitric oxide donor. It activates potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which activates guanylate cyclase, increasing cyclic GMP levels and causing vasodilation . This dual mechanism makes it effective in reducing vascular resistance and improving blood flow .
Comparison with Similar Compounds
N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE can be compared with other similar compounds such as:
Nicorandil: Another potassium-channel opener and nitric oxide donor with similar vasodilatory effects.
Isosorbide Mononitrate: A nitrate compound used for its vasodilatory properties but lacks the potassium-channel opening activity.
Nitroglycerin: A well-known nitrate used in the treatment of angina, primarily acting through nitric oxide donation.
The uniqueness of N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE lies in its combined potassium-channel opening and nitric oxide donating properties, providing a dual mechanism for vasodilation .
Properties
CAS No. |
65141-45-9 |
|---|---|
Molecular Formula |
C8H10ClN3O4 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate;hydrochloride |
InChI |
InChI=1S/C8H9N3O4.ClH/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;/h1-3,6H,4-5H2,(H,10,12);1H |
InChI Key |
JAOVSCYJFMHGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


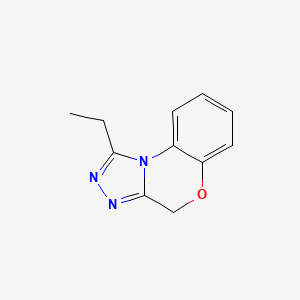
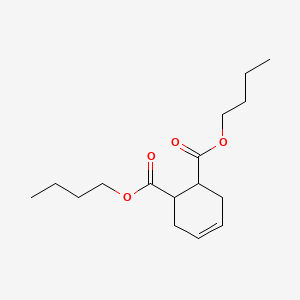
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)



